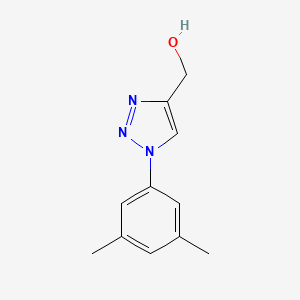![molecular formula C10H7F2N3O B1467276 1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1487378-99-3](/img/structure/B1467276.png)
1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
Triazole compounds, such as the one you mentioned, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring attached to a difluorophenyl group and a carbaldehyde group . The presence of the difluorophenyl group may contribute to the compound’s reactivity and biological activity.Aplicaciones Científicas De Investigación
Antifungal Medications
Triazole derivatives, including our compound of interest, are widely recognized for their antifungal properties. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes . This disruption in ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death. This mechanism is exploited in the development of antifungal medications such as fluconazole and itraconazole.
Anticancer Agents
The triazole ring is a common motif in anticancer agents. It can interact with various biological targets, such as enzymes or receptors, disrupting cancer cell proliferation. Triazole derivatives have been synthesized as intermediates in the development of novel anticancer compounds, showing promise in inhibiting tumor growth and metastasis .
Agriculture: Plant Growth Regulators
Triazoles also find applications in agriculture as plant growth regulators. They can mimic the action of plant hormones or inhibit their biosynthesis, thereby controlling growth and development. For instance, paclobutrazol is a triazole derivative that regulates gibberellin biosynthesis, leading to stunted stem growth but enhanced root development and fruit yield .
Coordination Chemistry
In coordination chemistry, triazole derivatives serve as ligands that can coordinate with metal ions to form complex structures. These complexes have potential applications in catalysis, molecular recognition, and materials science. The triazole moiety’s ability to bind metals can be utilized to create novel catalysts for chemical reactions .
Organic Synthesis
Triazoles are pivotal in organic synthesis, serving as building blocks for constructing more complex molecules. Their stability and reactivity make them suitable intermediates in various synthetic pathways. The triazole ring can undergo reactions such as nucleophilic substitution and cycloaddition, enabling the synthesis of diverse organic compounds .
Drug Discovery
The structural motif of triazoles is prevalent in drug discovery due to their pharmacological properties. They are part of many drugs’ core structures, contributing to their therapeutic effects. Triazoles have been incorporated into drugs across various therapeutic categories, including antiviral, antibacterial, and anti-inflammatory medications .
Chemical Biology
In chemical biology, triazoles are used for bioconjugation, linking biomolecules to study biological processes or create targeted therapies. The click chemistry approach, which often involves triazoles, is particularly valuable for attaching drugs to targeting moieties or labeling biomolecules for imaging .
Material Science
Triazole derivatives contribute to material science by forming polymers with unique properties. They can enhance thermal stability, mechanical strength, and chemical resistance in polymers. This makes them suitable for creating advanced materials for various industrial applications .
Propiedades
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOHLZBZBOLCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)
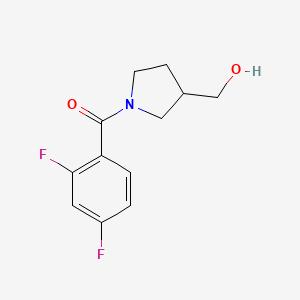
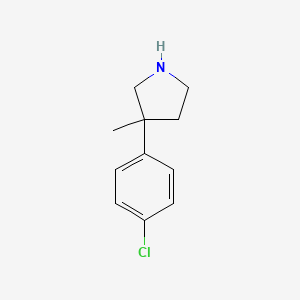
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467199.png)
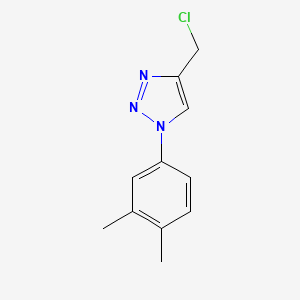
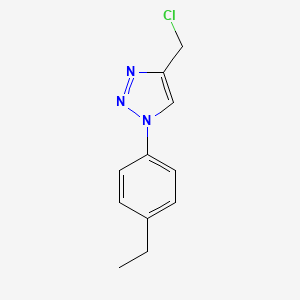
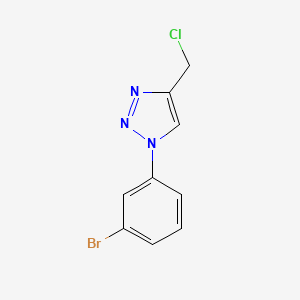
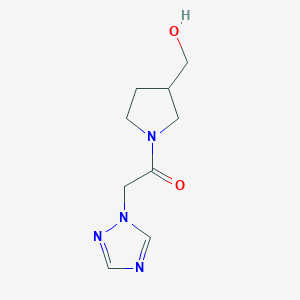
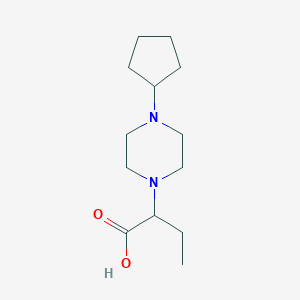
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
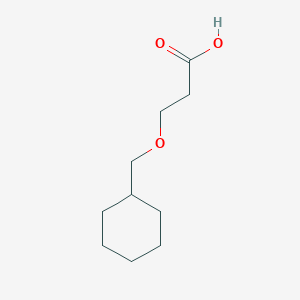

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)
